4-Cyanophenyl 5-bromofuran-2-carboxylate
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Overview
Description
4-Cyanophenyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a bromine atom at the 5-position and a carboxylate group at the 2-position, along with a cyanophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated product is then esterified using an alcohol, typically methanol, in the presence of an acid catalyst like sulfuric acid to form methyl 5-bromofuran-2-carboxylate.
Nitrile Substitution: The final step involves the substitution of the ester group with a cyanophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: 4-Cyanophenyl 5-substituted furan-2-carboxylates.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 4-Aminophenyl 5-bromofuran-2-carboxylate.
Scientific Research Applications
4-Cyanophenyl 5-bromofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 5-bromofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or interacting with specific molecular targets such as DNA or proteins. The presence of the cyanophenyl and bromofuran moieties allows for versatile interactions with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
4-Cyanophenyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
4-Cyanophenyl 5-methylfuran-2-carboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-Cyanophenyl 5-bromofuran-2-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The combination of the cyanophenyl and bromofuran moieties also enhances its potential biological activities compared to its analogs .
Properties
IUPAC Name |
(4-cyanophenyl) 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrNO3/c13-11-6-5-10(17-11)12(15)16-9-3-1-8(7-14)2-4-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPNKPWACVRTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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